molecular formula C23H19ClN2O2S B11424644 N-(4-chlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(4-chlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11424644
M. Wt: 422.9 g/mol
InChI Key: QSGQNLFLHGQQHY-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, benzaldehyde, and thiourea. The reaction conditions may involve:

    Condensation reactions: Combining 4-chloroaniline with benzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thiourea to form the benzothiazepine ring.

    Acetylation: The final step involves acetylation of the benzothiazepine derivative to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of high-pressure reactors: To enhance reaction rates.

    Purification techniques: Such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Halogen substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor binding: Binding to specific receptors to modulate biological responses.

    Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine derivatives: Such as diltiazem, which is used as a calcium channel blocker.

    Phenylacetamide derivatives: Known for their diverse biological activities.

Uniqueness

N-(4-CHLOROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is unique due to its specific chemical structure, which combines features of both benzothiazepine and phenylacetamide derivatives. This unique structure may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C23H19ClN2O2S/c24-17-10-12-18(13-11-17)25-22(27)15-26-19-8-4-5-9-20(19)29-21(14-23(26)28)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,25,27)

InChI Key

QSGQNLFLHGQQHY-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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